molecular formula C8H10BrN B1289101 4-bromo-N,2-dimethylaniline CAS No. 59557-89-0

4-bromo-N,2-dimethylaniline

Cat. No.: B1289101
CAS No.: 59557-89-0
M. Wt: 200.08 g/mol
InChI Key: VCZTYYHYOULJLT-UHFFFAOYSA-N
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Description

4-Bromo-N,2-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and two methyl groups at the N and 2-positions. This compound appears as a white to light grey crystalline solid and is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,2-dimethylaniline typically involves the bromination of N,2-dimethylaniline. One common method is to react N,2-dimethylaniline with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N,2-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-N,2-dimethylaniline is used in several scientific research applications:

Comparison with Similar Compounds

  • 4-Bromo-N,N-dimethylaniline
  • 4-Iodo-N,N-dimethylaniline
  • 4-Chloro-N,N-dimethylaniline

Comparison: 4-Bromo-N,2-dimethylaniline is unique due to the presence of both bromine and two methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of the bromine atom enhances its electrophilic character, making it more reactive towards nucleophiles .

Properties

IUPAC Name

4-bromo-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZTYYHYOULJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621931
Record name 4-Bromo-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-89-0
Record name 4-Bromo-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.03 g (10.91 mmol) of 4-bromo-2-methylaniline in 40 ml of DMF was added 2.07 g (14.98 mmol) of K2CO3 and 0.63 ml (10.12 mmol) of iodomethane, and the mixture was stirred at room temperature for 14 hours. After this time, the reaction mixture was quenched by the addition of a saturated aqueous solution of ammonium chloride and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography on silica gel (hexanes:EtOAc, 20:1) to give the title compound. 1H-NMR (CDCl3) δ 2.18 (s, 3H), 2.90 (s, 3H), 3.60 (brs, 1H), 6.49 (d, J=8.6 Hz, 1H), 7.19 (s, 1H), 7.29 (d, J=8.5 Hz, 1H).
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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